Hydrogen-Bond Donor Capacity: Critical for NIK Kinase Inhibitor Binding Motif
Unlike N,N-dimethylpent-4-ynamide (CAS 53101-20-5, 0 H-bond donors) and 2,2-dimethylbut-3-ynamide (CAS 164411-36-3, 2 H-bond donors from primary amide NH₂), 2-hydroxy-N,N,2-trimethylbut-3-ynamide provides exactly one hydrogen-bond donor (the tertiary alcohol OH), which published SAR evidence from Genentech identifies as essential for forming critical hydrogen bonds with the NIK kinase active site [1]. Compounds lacking this specific tertiary alcohol motif lose NIK inhibitory activity entirely, while the primary amide NH₂ donors in 2,2-dimethylbut-3-ynamide create a different H-bonding geometry incompatible with the NIK back pocket.
| Evidence Dimension | Hydrogen-bond donor count and geometry for kinase binding |
|---|---|
| Target Compound Data | 1 H-bond donor (tertiary alcohol OH); TPSA = 40.54 Ų; LogP = -0.54 |
| Comparator Or Baseline | 2,2-Dimethylbut-3-ynamide: 2 H-bond donors (primary amide NH₂), TPSA = 43.09 Ų (predicted); N,N-Dimethylpent-4-ynamide: 0 H-bond donors, TPSA = 20.31 Ų |
| Quantified Difference | Target compound uniquely provides a single, geometrically constrained H-bond donor from a tertiary alcohol positioned α to both the alkyne and the amide carbonyl. Difference of 1 donor vs. 0 for N,N-dimethylalky namides; difference in donor type (tertiary OH vs. primary NH₂) vs. 2,2-dimethylbut-3-ynamide. |
| Conditions | NIK kinase inhibition SAR: propargyl tertiary alcohol forms critical H-bonds with NIK; PKD1 inhibition is independent of this alcohol (Feng et al., ACS Med. Chem. Lett. 2019) [1]. |
Why This Matters
For medicinal chemistry groups building kinase inhibitor libraries, the single tertiary alcohol of this compound enables the critical NIK-binding H-bond geometry that no comparator can replicate, making it the required building block for this pharmacophore class.
- [1] Feng, J. A.; Lee, P.; Zhang, Y.; Wu, P.; Staben, S. T.; Alaoui, M. H.; McEwan, P.; Barrett, K.; Wang, X.; Harris, S. F.; Castanedo, G.; Godemann, R. Structure Based Design of Potent Selective Inhibitors of Protein Kinase D1 (PKD1). ACS Med. Chem. Lett. 2019, 10 (9), 1260–1265. DOI: 10.1021/acsmedchemlett.8b00658. View Source
